(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-{[3-(4-BUTOXY-2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-3-HEPTYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(4-BUTOXY-2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-3-HEPTYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolidinone ring, the introduction of the pyrazole ring, and the attachment of the butoxy and heptyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(4-BUTOXY-2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-3-HEPTYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives. Substitution reactions can result in a wide range of substituted derivatives with varying properties.
Scientific Research Applications
(5Z)-5-{[3-(4-BUTOXY-2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-3-HEPTYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-BUTOXY-2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-3-HEPTYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone ring structure but different substituents.
Pyrazoles: Compounds with a pyrazole ring and varying substituents.
Phenyl derivatives: Compounds with phenyl groups and different functional groups attached.
Uniqueness
The uniqueness of (5Z)-5-{[3-(4-BUTOXY-2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-3-HEPTYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C31H37N3O2S2 |
---|---|
Molecular Weight |
547.8 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-heptyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C31H37N3O2S2/c1-4-6-8-9-13-18-33-30(35)28(38-31(33)37)21-24-22-34(25-14-11-10-12-15-25)32-29(24)27-17-16-26(20-23(27)3)36-19-7-5-2/h10-12,14-17,20-22H,4-9,13,18-19H2,1-3H3/b28-21- |
InChI Key |
BTPXIEHCAAGWNN-HFTWOUSFSA-N |
Isomeric SMILES |
CCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C=C(C=C3)OCCCC)C)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCCCCN1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3)OCCCC)C)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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